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molecular formula C9H12Cl2N2O B014368 N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride CAS No. 94319-79-6

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

Cat. No. B014368
M. Wt: 235.11 g/mol
InChI Key: ARUMZUNJBHSOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05238962

Procedure details

18.5 g of ethyl 4-chlorobenzoate and 24 g of ethylenediamine are stirred at 130° for 17 hours. The mixture is cooled to room temperature, evaporated, and the residue is treated with 200 ml of ethyl acetate. The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction, and the filtrate is washed three times with 50 ml of water each time and evaporated. The residue is treated with 100 ml of 1N hydrochloric acid, the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction, and the filtrate is evaporated to dryness. The residue is then evaporated twice with 100 ml of ethanol/benzene each time and recrystallized from ethanol/ether. There are obtained 13.7 g of N-(2-amino-ethyl)-4-chlorobenzamide hydrochloride, m.p. 216°-217°.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[ClH:1].[NH2:15][CH2:14][CH2:13][NH:16][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
24 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with 200 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction
WASH
Type
WASH
Details
the filtrate is washed three times with 50 ml of water each time
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is treated with 100 ml of 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is then evaporated twice with 100 ml of ethanol/benzene each time
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 116.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05238962

Procedure details

18.5 g of ethyl 4-chlorobenzoate and 24 g of ethylenediamine are stirred at 130° for 17 hours. The mixture is cooled to room temperature, evaporated, and the residue is treated with 200 ml of ethyl acetate. The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction, and the filtrate is washed three times with 50 ml of water each time and evaporated. The residue is treated with 100 ml of 1N hydrochloric acid, the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction, and the filtrate is evaporated to dryness. The residue is then evaporated twice with 100 ml of ethanol/benzene each time and recrystallized from ethanol/ether. There are obtained 13.7 g of N-(2-amino-ethyl)-4-chlorobenzamide hydrochloride, m.p. 216°-217°.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[ClH:1].[NH2:15][CH2:14][CH2:13][NH:16][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
24 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with 200 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction
WASH
Type
WASH
Details
the filtrate is washed three times with 50 ml of water each time
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is treated with 100 ml of 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is then evaporated twice with 100 ml of ethanol/benzene each time
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 116.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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